molecular formula C22H23ClFN5O B3412101 2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide CAS No. 923257-77-6

2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide

Cat. No.: B3412101
CAS No.: 923257-77-6
M. Wt: 427.9 g/mol
InChI Key: SISJSGDNHTYZRE-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide" is a complex organic molecule, synthesized for various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide" typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the Pyrimidinylamine Intermediate: : The synthesis begins with the preparation of 4-(diethylamino)-6-methylpyrimidin-2-amine through a sequence of nitration, reduction, and alkylation reactions.

  • Coupling Reaction: : The pyrimidinylamine intermediate is then coupled with 4-chloro-2-nitroaniline in the presence of a suitable coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide linkage.

  • Reduction and Chlorination: : The nitro group is reduced to an amine, followed by selective chlorination at the desired position to obtain the final product.

Industrial Production Methods

On an industrial scale, the production process is streamlined to ensure high yield and purity. This often involves:

  • Optimization of Reaction Conditions: : Careful control of temperature, pH, and reaction time to maximize efficiency.

  • Scalable Procedures: : Use of batch or continuous flow reactors to enhance throughput and consistency.

  • Purification Techniques: : Employing crystallization, distillation, and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : The amide group can be reduced under specific conditions.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Commonly employs hydrogen gas over a palladium catalyst or lithium aluminum hydride.

  • Substitution: : Involves reagents such as halogens, nitro compounds, or alkylating agents in the presence of suitable catalysts.

Major Products

  • Oxidation: : Produces various oxygenated derivatives.

  • Reduction: : Leads to the formation of amines or other reduced species.

  • Substitution: : Results in modified aromatic rings with different substituents.

Scientific Research Applications

This compound has extensive applications across various fields:

  • Chemistry: : As a precursor or intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : Used in studies involving cellular mechanisms and interactions.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Employed in the development of advanced materials, such as polymers and coatings, due to its unique structural attributes.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : Binds to particular enzymes or receptors, altering their activity.

  • Pathways Involved: : Modulates biochemical pathways involved in cellular growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

Compared to other compounds with similar structures, "2-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide" stands out due to:

  • Unique Functional Groups: : The combination of chloro, fluoro, and diethylamino substituents offers distinct reactivity.

  • Enhanced Activity: : Demonstrates superior performance in specific applications, particularly in medicinal chemistry.

Similar Compounds

  • 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide

  • 2-chloro-N-(4-{[4-(diethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide

  • 2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-6-fluorobenzamide

Properties

IUPAC Name

2-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O/c1-4-29(5-2)19-13-14(3)25-22(28-19)27-16-11-9-15(10-12-16)26-21(30)20-17(23)7-6-8-18(20)24/h6-13H,4-5H2,1-3H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISJSGDNHTYZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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